In-Depth Technical Guide on the Structural and Conformational Analysis of 1-(2-Aminoethyl)cyclopentanol
In-Depth Technical Guide on the Structural and Conformational Analysis of 1-(2-Aminoethyl)cyclopentanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical and predictive structural and conformational analysis of 1-(2-Aminoethyl)cyclopentanol. As of the latest literature review, no empirical crystallographic or comprehensive spectroscopic data for this specific molecule has been published. The information herein is based on established chemical principles, computational modeling of analogous structures, and generalized experimental protocols.
Introduction
1-(2-Aminoethyl)cyclopentanol is a bifunctional organic molecule incorporating a tertiary alcohol on a cyclopentyl ring and a primary aminoethyl side chain. This combination of a rigid cyclic core and a flexible, functionalized side chain makes it a molecule of interest in medicinal chemistry and drug design. The spatial arrangement of the hydroxyl and amino groups, dictated by the conformation of the cyclopentane ring and the rotation of the side chain, is critical for its potential interactions with biological targets. Understanding the structural and conformational landscape of this molecule is therefore a crucial first step in its rational application in drug development.
This technical guide presents a comprehensive theoretical analysis of the structure and conformational preferences of 1-(2-Aminoethyl)cyclopentanol. It outlines potential synthetic routes, predicted structural parameters, and a detailed exploration of its conformational isomers. Furthermore, it provides standardized, albeit hypothetical, experimental protocols for its empirical analysis via X-ray crystallography and NMR spectroscopy.
Predicted Physicochemical and Structural Properties
Due to the absence of published experimental data, the following properties are predicted based on computational models and data from similar structures.
Table 1: Predicted Physicochemical Properties of 1-(2-Aminoethyl)cyclopentanol
| Property | Predicted Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 46.25 Ų |
| logP | ~0.8 |
Table 2: Predicted Structural Parameters (Bond Lengths and Angles) for a Low-Energy Conformer
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-O | 1.43 |
| C-N | 1.47 |
| C-C (ring) | 1.54 - 1.55 |
| C-C (side chain) | 1.53 |
| **Bond Angles (°) ** | |
| O-C-C (ring) | 108 - 110 |
| N-C-C | 112 |
| C-C-C (ring) | 103 - 106 |
| C-C-N | 110 |
Conformational Analysis
The conformational landscape of 1-(2-Aminoethyl)cyclopentanol is primarily determined by two factors: the puckering of the cyclopentane ring and the rotation around the single bonds of the aminoethyl side chain.
The cyclopentane ring is not planar and exists in a continuous state of pseudorotation between two main conformations: the envelope (Cₛ symmetry) and the twist or half-chair (C₂ symmetry). For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric strain.
The aminoethyl side chain has two rotatable C-C bonds, leading to various staggered and eclipsed conformations. Intramolecular hydrogen bonding between the hydroxyl and amino groups is a key stabilizing interaction that will significantly influence the preferred conformation.
Caption: Logical relationships in the conformational analysis of 1-(2-Aminoethyl)cyclopentanol.
Proposed Synthesis and Characterization Workflow
While a specific synthesis for 1-(2-Aminoethyl)cyclopentanol is not documented, a plausible route can be adapted from established methods for synthesizing tertiary amino alcohols.
Caption: A proposed workflow for the synthesis and structural characterization.
Hypothetical Experimental Protocols
The following sections detail standard experimental protocols that would be employed for the structural analysis of 1-(2-Aminoethyl)cyclopentanol.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Methodology:
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Crystallization:
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Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture).
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Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality for X-ray diffraction.
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Data Collection:
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Mount a selected crystal on a goniometer head.
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Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
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Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
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Collect diffraction data by rotating the crystal and recording the diffraction pattern on a detector.
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Structure Solution and Refinement:
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Process the diffraction data to obtain a set of structure factors.
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Solve the phase problem using direct methods or Patterson methods.
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Build an initial molecular model into the resulting electron density map.
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Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure and study the conformational dynamics in solution.
Methodology:
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Sample Preparation:
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Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
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¹H NMR Spectroscopy:
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Acquire a one-dimensional proton NMR spectrum.
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Expected signals would include multiplets for the cyclopentyl protons, signals for the methylene protons of the aminoethyl side chain, and potentially broad signals for the -OH and -NH₂ protons, which are exchangeable.
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¹³C NMR Spectroscopy:
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Acquire a one-dimensional carbon-13 NMR spectrum.
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The number of signals will indicate the magnetic equivalence of the carbon atoms, providing information about molecular symmetry.
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2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing key information about the preferred conformation in solution.
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Conclusion
While experimental data for 1-(2-Aminoethyl)cyclopentanol remains to be published, this technical guide provides a robust theoretical framework for its structural and conformational analysis. The interplay between the cyclopentane ring puckering and the flexible aminoethyl side chain, likely stabilized by intramolecular hydrogen bonding, defines its three-dimensional structure. The proposed synthetic and analytical workflows offer a clear path for future empirical studies. A thorough understanding of these structural features is paramount for the successful application of this molecule in the fields of medicinal chemistry and drug discovery.
